molecular formula C13H15N3O5 B2861222 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid CAS No. 439095-54-2

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B2861222
CAS No.: 439095-54-2
M. Wt: 293.279
InChI Key: XYKXNPMCXVIDMQ-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with an aminocarbonyl and a nitro group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogens or other electrophiles can be used in the presence of a catalyst.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and aminocarbonyl groups can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness

1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which can influence its reactivity and potential applications. The presence of both the nitro and aminocarbonyl groups on the phenyl ring, along with the piperidine ring, provides a distinct chemical profile that can be exploited in various scientific fields.

Properties

IUPAC Name

1-(3-carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c14-12(17)10-7-9(1-2-11(10)16(20)21)15-5-3-8(4-6-15)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKXNPMCXVIDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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